Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidin-2-yl derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives .

Synthesis Analysis

A convenient and affordable synthetic pathway for obtaining new α-aminoamidines, which can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks, has been proposed . This involves starting from aminonitriles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .

Physical And Chemical Properties Analysis

One of the synthesized compounds, 6-(5-((3-bromophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 310–311 °C .

科学的研究の応用

Pyrroline-Ring Formation

The thermal reaction of certain amino acid esters, including those related to Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone, has been used for the stereoselective generation of 2,3-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, an important process in organic chemistry (Noguchi et al., 2003).

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

Studies have shown the successful synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives. These compounds are synthesized using simple and efficient methods, demonstrating the versatility of pyrimidine-based structures in chemical synthesis (Bassyouni & Fathalla, 2013).

Synthesis of 2-Imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones

The synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones has been achieved through a reaction involving alkylthio-6-methyl-4-oxopyrimidin derivatives, demonstrating the potential of imino pyrimidines in generating novel organic compounds (Jakubkienė et al., 2008).

Substituted Pyrimidines Research

Research on 1,3-Dimethyl-1,2-dihydro-2-imino-4(3H)pyrimidinone, a related compound, has shown its utility in understanding tautomerism and uv spectra in pyrimidine chemistry. These studies offer insights into the structural and electronic properties of pyrimidine derivatives (Maehr et al., 1977).

Synthesis of Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives containing thioether and aryl moieties has been reported, highlighting the diverse applications of pyrimidine chemistry in creating new compounds with potential biological activities (Li et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGRWNRLVOMTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

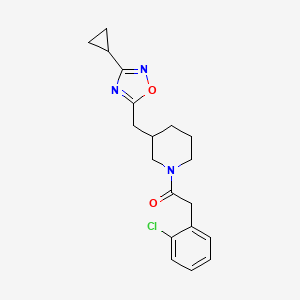

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)

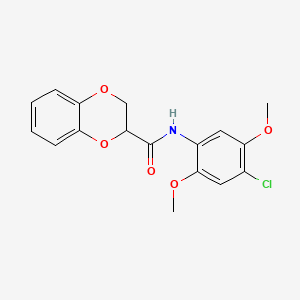

![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)

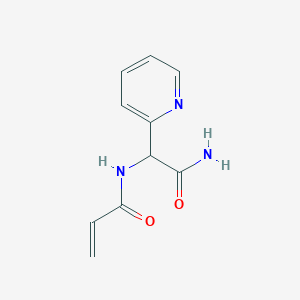

![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)